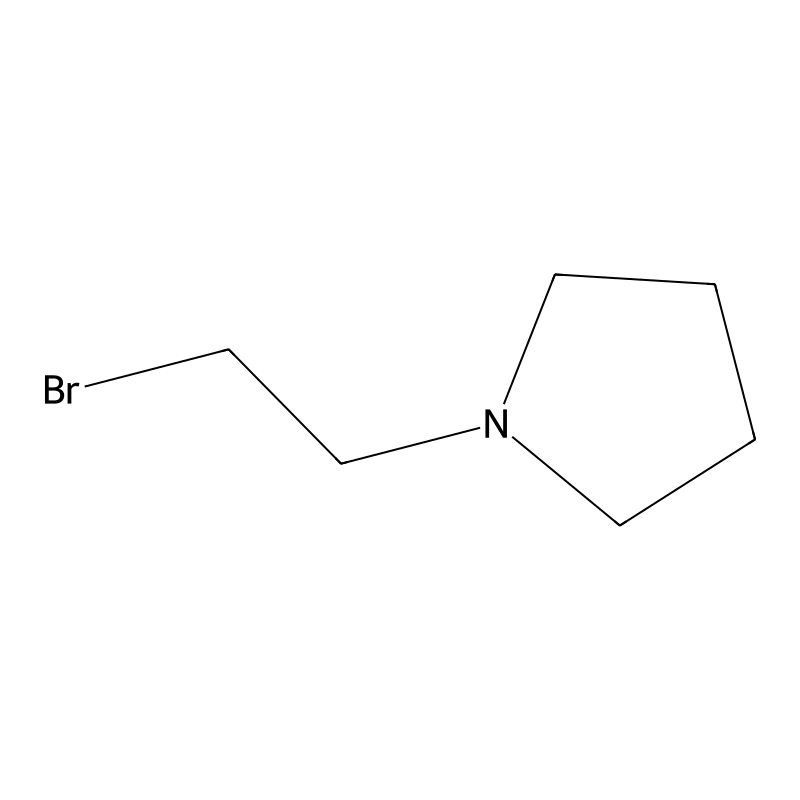

1-(2-Bromoethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Synthesis:

-(2-Bromoethyl)pyrrolidine can serve as a valuable building block in organic synthesis due to its functional groups: a reactive bromoethyl moiety and a nitrogen atom within a five-membered ring. The bromoethyl group can participate in various substitution and elimination reactions, allowing for the introduction of diverse functionalities into the molecule. Additionally, the nitrogen atom can act as a nucleophile in reactions like alkylation and acylation, further expanding its synthetic utility.

Applications in Medicinal Chemistry:

The unique structure of 1-(2-bromoethyl)pyrrolidine has led to its exploration in the development of potential therapeutic agents. Studies have shown its potential as a scaffold for the design of molecules targeting various diseases, including:

- Neurodegenerative diseases: 1-(2-Bromoethyl)pyrrolidine derivatives have been investigated for their potential to inhibit the enzyme acetylcholinesterase, which is implicated in Alzheimer's disease and other neurodegenerative conditions [].

- Cancer: Researchers have explored the use of 1-(2-bromoethyl)pyrrolidine derivatives as potential antitumor agents, with some showing promising cytotoxicity against various cancer cell lines [].

1-(2-Bromoethyl)pyrrolidine is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring substituted with a bromoethyl group. Its molecular formula is , and it has a molecular weight of approximately 190.07 g/mol. The compound is typically encountered as a colorless to light yellow liquid, and it is known for its reactivity due to the presence of the bromoethyl moiety, which can participate in various

1-(2-Bromoethyl)pyrrolidine readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the bromoethyl group. Key reactions include:

- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of new alkylated products.

- Electrophilic Aromatic Substitution: It can also participate in electrophilic substitution reactions when treated with strong electrophiles.

- Cyclization Reactions: The compound may undergo cyclization under specific conditions, forming more complex cyclic structures.

These reactions are significant for synthesizing various derivatives that possess distinct biological activities or serve as intermediates in organic synthesis .

1-(2-Bromoethyl)pyrrolidine exhibits notable biological activities. Research indicates that compounds with similar structures often show potential as:

- Anticancer Agents: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Neuroactive Compounds: The pyrrolidine ring is associated with neuroactive properties, making it a candidate for further pharmacological exploration.

- Antimicrobial Activity: Certain derivatives have demonstrated antimicrobial properties against various pathogens.

The specific biological activity of 1-(2-Bromoethyl)pyrrolidine itself requires further investigation to establish its efficacy and safety profiles .

Several methods exist for synthesizing 1-(2-Bromoethyl)pyrrolidine:

- Alkylation of Pyrrolidine: One common approach involves the alkylation of pyrrolidine using 2-bromoethanol in the presence of a base, facilitating the formation of the desired compound.text

Pyrrolidine + 2-Bromoethanol → 1-(2-Bromoethyl)pyrrolidine - Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted synthesis techniques that enhance reaction rates and yields, providing an efficient alternative to traditional methods .

- Catalytic Methods: Utilizing specific catalysts can improve selectivity and yield during the synthesis process, allowing for more controlled reactions .

1-(2-Bromoethyl)pyrrolidine finds applications in various fields:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: Potential applications in creating novel materials through polymerization processes involving pyrrolidine derivatives.

Studies on 1-(2-Bromoethyl)pyrrolidine's interactions focus on its reactivity with biological macromolecules and small molecules. Key areas include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.

- Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems helps in predicting its pharmacokinetics and toxicity.

These studies are essential for evaluating the safety and efficacy of compounds derived from 1-(2-Bromoethyl)pyrrolidine .

Several compounds share structural similarities with 1-(2-Bromoethyl)pyrrolidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Chloroethyl)pyrrolidine | Chlorinated analog | Exhibits different reactivity patterns due to chlorine substitution. |

| N-Methylpyrrolidine | Methylated pyrrolidine | Known for neuroactive properties; lacks halogen functionality. |

| 3-(Bromomethyl)pyrrolidine | Brominated derivative | Potentially different biological activities compared to 1-(2-Bromoethyl) variant. |

Each compound presents unique properties that make them suitable for distinct applications while highlighting the uniqueness of 1-(2-Bromoethyl)pyrrolidine in terms of its specific reactivity and potential biological activity .

Crystallographic Data and Conformational Analysis

The crystallographic and conformational characteristics of 1-(2-Bromoethyl)pyrrolidine are fundamentally governed by the structural properties of the pyrrolidine ring system. The compound exhibits a molecular formula of C₆H₁₂BrN with a molecular weight of 178.07 g/mol and exists as a liquid at room temperature [1] [2].

Pyrrolidine rings are known to adopt two predominant conformational states: envelope and twisted conformations, with the envelope conformation being the most prevalent in crystalline structures [3] [4]. The pyrrolidine ring exhibits two primary pucker modes, specifically C-4 (Cγ) exo and endo envelope conformers, commonly referred to as "up" and "down" conformations respectively [3]. In the case of unsubstituted pyrrolidine, the endo puckering mode is typically favored over the exo mode.

The presence of the 2-bromoethyl substituent at the nitrogen position introduces additional conformational complexity. The bromine atom, being electronegative and sterically demanding, influences the overall molecular geometry and conformational preferences. The nitrogen substituent in pyrrolidine derivatives typically adopts a pseudo-equatorial position to minimize steric interactions [4].

Conformational analysis of pyrrolidine systems reveals that the pseudorotation barrier is approximately 6-7 kcal/mol, with energy differences between conformers typically less than 1 kcal/mol for the parent compound [5]. However, substituents can significantly alter these energy differences, with proline derivatives showing energy differences of 2-4 kcal/mol between different conformational states [3].

The pyrrolidine ring in 1-(2-Bromoethyl)pyrrolidine is expected to exist in a dynamic equilibrium between envelope conformations, with the nitrogen atom deviating from the plane of the four carbon atoms. The C-N bond length in pyrrolidine derivatives typically ranges from 1.46 to 1.48 Å, while C-C bond lengths within the ring are approximately 1.53 Å [6]. The C-Br bond length in the bromoethyl substituent is expected to be around 1.94 Å, consistent with typical aliphatic C-Br bonds.

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

The infrared spectrum of 1-(2-Bromoethyl)pyrrolidine exhibits characteristic absorption bands that provide structural identification and functional group confirmation. The spectroscopic profile is dominated by C-H stretching vibrations and C-Br stretching modes, with the absence of N-H stretching due to the tertiary amine character of the nitrogen atom.

The C-H stretching region displays multiple absorption bands between 2800-3000 cm⁻¹, consistent with both aliphatic methylene groups of the pyrrolidine ring and the bromoethyl substituent [7] . Specifically, the pyrrolidine ring C-H stretches appear at approximately 2818 and 2980 cm⁻¹, while the bromoethyl chain contributions occur throughout the 2800-3000 cm⁻¹ range [9].

The C-Br stretching vibration represents a characteristic fingerprint region absorption, appearing in the 500-600 cm⁻¹ range [7] . This absorption is particularly diagnostic for the presence of the bromoethyl substituent and can be used for quantitative analysis. The exact position within this range depends on the local electronic environment and conformational state of the molecule.

Unlike primary or secondary amines, tertiary amines such as 1-(2-Bromoethyl)pyrrolidine do not exhibit N-H stretching vibrations in the IR spectrum. This absence is a distinguishing feature that differentiates the compound from its protonated salt forms, which would display N-H stretching bands in the 2500-3000 cm⁻¹ region [7].

The fingerprint region below 1500 cm⁻¹ contains various C-C stretching, C-H bending, and skeletal vibrations of the pyrrolidine ring. These absorptions provide additional structural confirmation but are generally less diagnostic than the C-H and C-Br stretches for routine identification purposes.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(2-Bromoethyl)pyrrolidine through both ¹H and ¹³C NMR techniques. The spectral assignments are based on chemical shift patterns observed in related bromoethyl pyrrolidine derivatives and analogous compounds.

In the ¹H NMR spectrum, the most characteristic signals arise from the bromoethyl substituent. The methylene protons adjacent to bromine (BrCH₂) appear as a downfield multiplet in the δ 3.4-4.0 ppm region due to the deshielding effect of the bromine atom [7] . The methylene protons adjacent to nitrogen (NCH₂) typically resonate in the δ 2.8-3.2 ppm range, influenced by the electron-withdrawing effect of the nitrogen lone pair.

The pyrrolidine ring protons exhibit characteristic chemical shifts with the NCH₂ groups appearing as multiplets in the δ 2.5-3.2 ppm region, while the ring methylene protons (CH₂CH₂) appear as complex multiplets in the δ 1.6-2.1 ppm range [10]. The exact chemical shifts and coupling patterns depend on the conformational state of the pyrrolidine ring and the specific substitution pattern.

The ¹³C NMR spectrum provides complementary structural information with characteristic resonances for each carbon environment. The carbon atom directly bonded to bromine typically appears in the δ 25-35 ppm range, while the carbon adjacent to nitrogen resonates in the δ 45-55 ppm region [7]. The pyrrolidine ring carbons show characteristic chemical shifts with the NCH₂ carbons appearing around δ 45-55 ppm and the ring methylene carbons at δ 22-28 ppm.

The ¹³C NMR spectrum is particularly valuable for confirming the connectivity and substitution pattern of the molecule, with the chemical shifts providing information about the electronic environment of each carbon atom. The multiplicity and coupling patterns in both ¹H and ¹³C NMR spectra can provide additional conformational information about the pyrrolidine ring system.

Chromatographic Behavior and Purity Assessment

The chromatographic analysis of 1-(2-Bromoethyl)pyrrolidine requires careful consideration of its physical and chemical properties, particularly its basic nature and moderate volatility. The compound exhibits specific retention characteristics that are influenced by its molecular structure and interactions with stationary phases.

Gas chromatography represents the primary analytical method for purity assessment, with the compound showing a boiling point of 188.2 ± 23.0°C at 760 mmHg [1]. The moderate volatility allows for effective GC analysis, though temperature programming may be required for optimal peak shape and resolution. The compound typically elutes with moderate retention times on standard GC columns, with the exact retention dependent on column type and operating conditions.

High-performance liquid chromatography (HPLC) provides an alternative analytical approach, particularly useful for compounds that may decompose under GC conditions. The basic nature of the pyrrolidine nitrogen requires careful pH control of the mobile phase to ensure consistent retention behavior and peak symmetry. Reversed-phase HPLC systems are commonly employed, with the compound showing moderate retention on C18 columns.

Purity assessment typically achieves levels of ≥95% for commercial samples, with higher purity grades (≥98%) available for specialized applications [11] [12]. The primary impurities often include unreacted starting materials, elimination products, and oxidation byproducts. The bromoethyl substituent may undergo elimination reactions to form vinyl derivatives, which can be detected and quantified by appropriate chromatographic methods.

The compound requires careful handling during chromatographic analysis due to its potential reactivity. Storage under inert atmosphere and refrigerated conditions helps maintain sample integrity [13]. The presence of the bromine atom makes the compound suitable for electron capture detection in GC applications, providing enhanced sensitivity for trace analysis.

Quality control protocols typically involve multiple analytical techniques to ensure comprehensive characterization. Nuclear magnetic resonance spectroscopy confirms structural integrity, while chromatographic methods provide quantitative purity data. Mass spectrometry can be employed for molecular weight confirmation and impurity identification, with the bromine isotope pattern providing additional structural confirmation.